Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate
Overview
Description
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is an organic compound with the molecular formula C11H14O3. It is a derivative of phenylpropanoic acid and is characterized by the presence of a hydroxy group and a methyl group on the aromatic ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-2-methylphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy group can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-Hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 3-(4-Hydroxyphenyl)propanoate: Lacks the methyl group on the aromatic ring.
Methyl 3-(4-Methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is unique due to the presence of both a hydroxy and a methyl group on the aromatic ring, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
methyl 3-(4-hydroxy-2-methylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUHSBADMPWLGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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